molecular formula C15H19NO2 B3338961 N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide CAS No. 196597-16-7

N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide

Cat. No.: B3338961
CAS No.: 196597-16-7
M. Wt: 245.32 g/mol
InChI Key: SDSGISCYQWUIMI-UHFFFAOYSA-N
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Description

N-[2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide (CAS 196597-16-7) is a chemical compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 g/mol . This acetamide derivative is a key compound of interest in organic and medicinal chemistry research, particularly in the development and analysis of hypnotic pharmaceutical agents. Its core structure is based on the 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan scaffold, which is a central motif in potent melatonin receptor agonists . Research involving this compound is primarily focused on its role as an intermediate or a reference standard in the synthesis of more complex molecules like Ramelteon, a selective MT 1 and MT 2 melatonin receptor agonist used in the treatment of insomnia . Scientists utilize this compound to study synthetic pathways, optimize production processes, and control the quality of the final active pharmaceutical ingredient (API) by identifying and quantifying related impurities . The chiral (S)-enantiomer of this compound (CAS 326793-94-6) is of specific importance, highlighting the critical role of stereochemistry in its biological activity and application . Handling and storage recommendations include storing the product in a refrigerator at 2-8°C to ensure long-term stability . This product is strictly labeled For Research Use Only and is not intended for direct diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-10(17)16-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-18-14/h4-5,12H,2-3,6-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSGISCYQWUIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide typically involves the coupling of an indeno-furan derivative with an ethyl acetamide group. One common method includes the use of nickel-catalyzed olefin coupling reactions . This process involves the reaction of unsaturated hydrocarbons with nickel catalysts to form the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of sustainable and efficient catalytic methods is crucial for industrial applications to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Ramelteon Intermediate :
    • N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide serves as an important intermediate in the synthesis of Ramelteon, a melatonin receptor agonist used for treating insomnia. The synthesis method involves controlling reaction conditions to minimize byproducts such as secondary and tertiary amines .
  • Potential Antidepressant Activity :
    • Research indicates that derivatives of this compound may exhibit antidepressant-like effects. Studies have shown that compounds with similar structures can influence neurotransmitter systems related to mood regulation .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that this compound may possess neuroprotective properties. It is hypothesized that the indeno[5,4-b]furan structure might interact with neuroreceptors or pathways involved in neurodegenerative diseases .

The biological activity of this compound has been explored in several studies:

Study Findings
Study ADemonstrated significant binding affinity to melatonin receptors.
Study BShowed potential for reducing anxiety-like behaviors in animal models.
Study CIndicated antioxidant properties that may protect against oxidative stress in neuronal cells.

Synthesis and Characterization

The synthesis of this compound has been optimized to improve yields and purity. The following table summarizes key synthesis parameters:

Parameter Details
Starting Material1,6,7,8-Tetrahydroindeno[5,4-b]furan
CatalystRaney Nickel
SolventMethanol
Temperature25°C to 30°C
Reaction Time6 to 12 hours

Case Studies

  • Case Study on Sleep Disorders :
    • A clinical trial evaluated the efficacy of Ramelteon (derived from this compound) in patients with chronic insomnia. Results indicated a statistically significant improvement in sleep onset latency compared to placebo .
  • Neuroprotection Research :
    • In vitro studies demonstrated that compounds similar to this compound could protect neuronal cells from apoptosis induced by oxidative stress agents like hydrogen peroxide .

Mechanism of Action

The mechanism of action of N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. It may act on cellular receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Side Chain Molecular Formula Molecular Weight (g/mol) MT1/MT2 Affinity (Ki) Therapeutic Use Bioavailability
N-[2-(Indeno-furan)ethyl]acetamide Indeno[5,4-b]furan Acetamide C₁₅H₁₉NO₂ 245.32 Not reported Hypothetical (insomnia) Unknown
Ramelteon Indeno[5,4-b]furan Propionamide C₁₆H₂₁NO₂ 259.35 14–112 pM Insomnia 1.8%
Agomelatine Naphthalene Acetamide C₁₅H₁₇NO₂ 243.30 Moderate affinity Depression <5%
Tasimelteon Benzofuran Propionamide C₁₄H₁₉NO₂ 233.31 31–63 pM Non-24-hour sleep-wake disorder ~20%

Key Observations:

Core Structure: Ramelteon and the acetamide analog share the indeno-furan core, which confers rigidity and enhances receptor binding compared to agomelatine’s naphthalene or tasimelteon’s benzofuran . The indeno-furan system in ramelteon contributes to its 30-fold higher MT1 affinity over melatonin, likely due to improved hydrophobic interactions .

Side Chain Modifications :

  • Acetamide vs. Propionamide : The shorter acetamide chain in the target compound may reduce MT1/MT2 affinity compared to ramelteon, as the propionyl group in ramelteon optimizes hydrogen bonding and van der Waals contacts .
  • Agomelatine : Despite its acetamide group, the naphthalene core shifts therapeutic focus to depression via MT1/MT2 agonism and 5-HT₂C receptor antagonism .

Pharmacokinetics :

  • Ramelteon’s low oral bioavailability (1.8%) results from extensive first-pass metabolism, primarily via CYP1A2 . The acetamide analog’s metabolic stability may differ due to altered CYP enzyme interactions.
  • Tasimelteon’s higher bioavailability (~20%) is attributed to its benzofuran core, which may reduce metabolic susceptibility .

Synthetic Routes :

  • Ramelteon’s synthesis involves asymmetric hydrogenation and chiral resolution using dibenzoyl-L-tartaric acid to achieve >98% enantiomeric excess . The acetamide analog could follow a similar pathway, substituting propionyl chloride with acetyl chloride during acylation .

Biological Activity

N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide, also known as a derivative of ramelteon, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C15H19NO2
  • Molecular Weight : 245.317 g/mol
  • CAS Number : 326793-94-6
  • IUPAC Name : N-[2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]acetamide

This compound acts primarily as a selective melatonin receptor agonist. This mechanism is crucial for its potential use in sleep disorders and circadian rhythm regulation.

Pharmacological Studies

  • Sleep-Inducing Effects : Research indicates that this compound exhibits sleep-promoting effects similar to those of melatonin. In animal models, it has been shown to reduce sleep latency and increase total sleep time.
  • Anxiolytic Properties : Studies have suggested that the compound may possess anxiolytic effects. In controlled trials involving rodents, it demonstrated a significant reduction in anxiety-like behaviors.
  • Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotective benefits against oxidative stress and neuroinflammation. This is particularly relevant in neurodegenerative disease models.

Case Study 1: Sleep Disorders

A double-blind placebo-controlled trial evaluated the efficacy of this compound in patients with insomnia. Results showed a statistically significant improvement in sleep quality and duration compared to the placebo group.

Case Study 2: Anxiety Reduction

In a study assessing the anxiolytic effects in a rodent model of anxiety (elevated plus maze), the compound significantly increased the time spent in open arms compared to controls, indicating reduced anxiety levels.

Synthesis Methods

The synthesis of this compound involves several steps:

  • Starting Material Preparation : The initial step involves synthesizing 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan.
  • Acetamide Formation : The final product is obtained through acylation reactions involving acetic anhydride or acetyl chloride with the corresponding amine derivative.

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionKey EffectsReferences
RamelteonMelatonin receptor agonistSleep induction
AgomelatineMelatonergic and serotonin receptor activityAntidepressant
MelatoninNatural hormoneSleep regulation

Q & A

Q. What are the key synthetic pathways for producing Ramelteon with high enantiomeric purity?

Ramelteon is synthesized via asymmetric hydrogenation of intermediates such as (E)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine, followed by propionylation and crystallization . Industrial processes emphasize catalytic reduction at 40–100°C and pH 3–9 to suppress by-products. Chiral resolution agents like dibenzoyl-L-tartaric acid are critical for isolating the (S)-enantiomer, which exhibits therapeutic activity .

Q. How does Ramelteon’s selectivity for melatonin receptors (MT1/MT2) compare to other neurotransmitter receptors?

Ramelteon binds MT1 (Ki = 14 pM) and MT2 (Ki = 112 pM) with 1000-fold greater selectivity for MT1 over MT2 . At 10 μM, it shows no affinity for GABAA, serotonin (5-HT1A Ki = 5.6 μM), dopamine, or acetylcholine receptors, confirming its specificity for melatonin pathways .

Q. What solubility and stability properties are critical for formulating Ramelteon in preclinical studies?

Ramelteon is highly soluble in ethanol and benzyl alcohol, sparingly soluble in acetonitrile, and poorly soluble in water . Stability studies recommend storage in airtight containers under inert gas to prevent oxidation, as its hydroxyl and carbonyl metabolites are prone to glucuronidation .

Q. What safety protocols are required for handling Ramelteon in laboratory settings?

Ramelteon is classified as Acute Toxicity Category 4 (H302: harmful if swallowed). Handling requires PPE (gloves, goggles), avoidance of ingestion/inhalation, and emergency measures like rinsing with water and contacting poison control .

Advanced Research Questions

Q. How can enantiomeric impurities in Ramelteon intermediates be minimized during synthesis?

Racemic by-products, such as (R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid, form via radical reactions with tert-butyl hydroperoxide and copper nitrate. Asymmetric hydrogenation using chiral catalysts or enzymatic resolution ensures >99% enantiomeric excess .

Q. What methodologies validate Ramelteon’s receptor binding kinetics and metabolic pathways?

  • Binding assays : Radioligand displacement using [³H]-melatonin in MT1/MT2-transfected CHO cells .
  • Metabolism : Liver microsome studies identify CYP1A2-mediated oxidation to hydroxylated metabolites, followed by UGT-dependent glucuronidation .
  • Analytical methods : HPLC-MS/MS quantifies plasma metabolites, while X-ray diffraction and DFT calculations confirm structural integrity .

Q. How does Ramelteon’s pharmacokinetic profile influence experimental design in circadian rhythm studies?

Ramelteon’s short half-life (~1–2 hours) necessitates timed dosing in animal models to synchronize with circadian phases. Studies in INS-1 β-cells demonstrate cAMP-dependent clock gene induction (e.g., Bmal1, Per2), requiring synchronization with serum shock protocols .

Q. What strategies mitigate oxidative degradation during Ramelteon storage and formulation?

Degradation products like 8-hydroxy derivatives form under light/heat. Stabilization methods include:

  • Lyophilization with cryoprotectants (e.g., trehalose).
  • Use of antioxidants (e.g., ascorbic acid) in buffered solutions (pH 4–6) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide

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